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molecular formula C11H9ClF2O3 B8523009 Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate CAS No. 121872-97-7

Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate

Cat. No. B8523009
M. Wt: 262.63 g/mol
InChI Key: QMQGGCRCCRHQNF-UHFFFAOYSA-N
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Patent
US04833270

Procedure details

A solution of 25.5 g of (2-chloro-4,5-difluorobenzoyl)propanedioic acid, diethyl ester in 500 ml of p-dioxane and 2.74 ml of water was refluxed for 3 hours, then evaporated to dryness and distilled on a Kugelrohr, giving 14.6 g of the desired compound as a bright yellow oil.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.74 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]>O1CCOCC1.O>[Cl:1][C:2]1[CH:20]=[C:19]([F:21])[C:18]([F:22])=[CH:17][C:3]=1[C:4](=[O:5])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.74 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
distilled on a Kugelrohr

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)F)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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